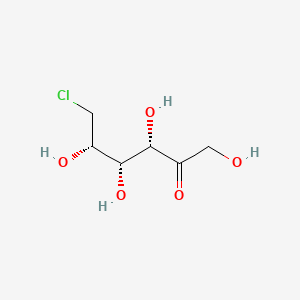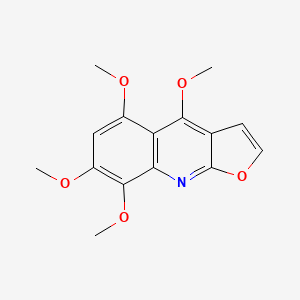
アクロニシジン
概要
説明
科学的研究の応用
5,7,8-Trimethoxydictamnine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of furoquinoline alkaloids.
Biology: Its antimalarial activity makes it a valuable compound for studying the mechanisms of drug resistance in Plasmodium falciparum.
Medicine: Research into its potential therapeutic applications, particularly in treating malaria, is ongoing.
Industry: It may have applications in the development of new antimalarial drugs and other pharmaceuticals.
将来の方向性
準備方法
合成経路と反応条件
5,7,8-トリメトキシジクタミンの合成には、フロキノリン前駆体のメトキシ化が含まれます。具体的な合成経路と反応条件は、さまざまな化学文献で詳しく説明されています。 一般的に、このプロセスには、フロキノリン環に所望の置換を達成するために、制御された条件下でメトキシ試薬を使用することが含まれます .
工業生産方法
5,7,8-トリメトキシジクタミンの工業生産方法は、広く文書化されていませんが、それらは、より大きな生産量のためにスケールアップされた、実験室設定で使用されるものと同様の合成経路を含む可能性があります。 このプロセスには、最終製品の高収率と純度を確保するために、反応条件を厳密に制御する必要があります .
化学反応の分析
反応の種類
5,7,8-トリメトキシジクタミンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、メトキシ基またはフロキノリン環を変更することができます。
還元: この反応は、キノリン環を還元して、その生物学的活性を変化させる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 反応条件には、通常、所望の変換を確保するために、制御された温度とpHが含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、変更されたメトキシ基を持つキノリン誘導体を生じさせる可能性があり、置換反応は、さまざまな官能基化フロキノリン化合物を生成することができます .
科学研究の用途
5,7,8-トリメトキシジクタミンには、いくつかの科学研究の用途があります。
化学: フロキノリンアルカロイドの反応性を研究するためのモデル化合物として使用されます。
生物学: その抗マラリア活性は、マラリア原虫の薬剤耐性メカニズムを研究するための貴重な化合物にします。
医学: 特にマラリアの治療における潜在的な治療用途に関する研究が進行中です。
作用機序
5,7,8-トリメトキシジクタミンの作用機序には、マラリア原虫の分子標的との相互作用が含まれます。 それは、ヘモグロビン消化の副産物であるヘムを解毒する寄生虫の能力を阻害すると考えられており、有毒なヘムの蓄積とそれに続く寄生虫の死につながります . このプロセスに関与する具体的な分子経路と標的は、まだ調査中です。
類似の化合物との比較
類似の化合物
ジクタミン: 同様の生物学的活性を示す別のフロキノリンアルカロイド。
スキミアン: 抗マラリア特性を持つ関連化合物。
フリンダーシアミン: 潜在的な治療用途を持つ別のキノリンアルカロイド.
独自性
5,7,8-トリメトキシジクタミンは、独自の化学的および生物学的特性を付与する、その特定のメトキシ置換によって独特です。 クロロキン感受性株およびクロロキン耐性株のマラリア原虫に対するその有効性は、他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds
Dictamnine: Another furoquinoline alkaloid with similar biological activity.
Skimmianine: A related compound with antimalarial properties.
Flindersiamine: Another quinoline alkaloid with potential therapeutic applications.
Uniqueness
5,7,8-Trimethoxydictamnine is unique due to its specific methoxy substitutions, which confer distinct chemical and biological properties. Its effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum sets it apart from other similar compounds .
特性
IUPAC Name |
4,5,7,8-tetramethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCGYRFLVLFRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200099 | |
| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-43-7 | |
| Record name | 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acronycidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of acronycidine and where is it found?
A1: Acronycidine is a furoquinoline alkaloid, specifically a 4,6,7,8-tetramethoxyfurano-(2', 3'-2, 3)-quinoline []. This natural product was first isolated from the bark of the Australian rainforest tree Melicope fareana F. Muell., belonging to the Rutaceae family []. It has also been found in other Rutaceae species, including Acronychia baueri [] and Maclurodendron species [].
Q2: What is the molecular formula and weight of acronycidine?
A2: Acronycidine has the molecular formula C15H15O5N, giving it a molecular weight of 289.29 g/mol [, ].
Q3: How is acronycidine synthesized?
A3: Acronycidine can be synthesized chemically. One method involves a multi-step process starting with 2,3,5-trimethoxyaniline. This is followed by condensation, methylation, debenzylation, cyclodehydration, and finally dehydrogenation to yield acronycidine [].
Q4: What are some key reactions that acronycidine undergoes?
A4: Acronycidine is susceptible to oxidative demethylation by nitric or nitrous acid, leading to the formation of a 1,4-quinone derivative. This reaction is also observed with several other acronycidine derivatives []. Additionally, 4-O-alkylfuroquinolines, a class of compounds to which acronycidine belongs, can be converted into N-alkylfuroquinolones [].
Q5: What spectroscopic techniques are useful for characterizing acronycidine?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful in characterizing acronycidine and its derivatives. For instance, the NMR spectra of isoacronycidine and other N-alkylquinolones display a characteristic peak in the δ 2.0-4.0 range, attributed to strongly bound water molecules [].
Q6: Are there any studies on the biosynthesis of acronycidine?
A6: Yes, research using radiolabeled precursors has provided insights into acronycidine biosynthesis. Experiments with [4-T]anthranilic acid administered to Acronychia baueri revealed that while related alkaloids skimmianine and acronidine incorporated significant radioactivity, acronycidine showed only feeble radioactivity. This led to the proposal of a partially specific NIH shift occurring during the biosynthesis and provided clues about the order of hydroxyl group introduction in vivo [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/no-structure.png)
![(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B1209318.png)
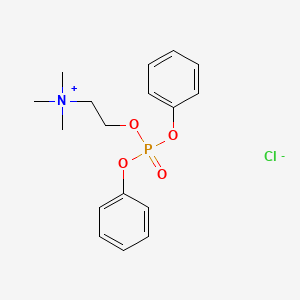
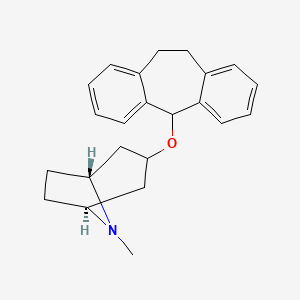
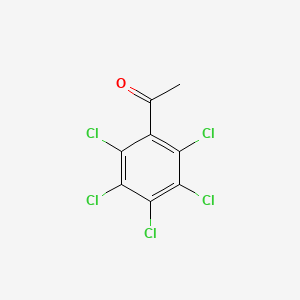
![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)
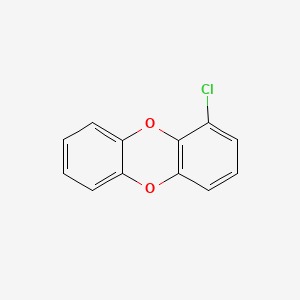
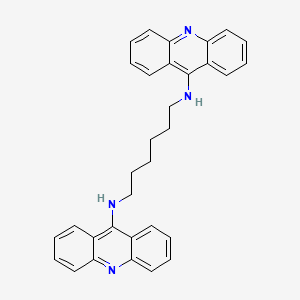
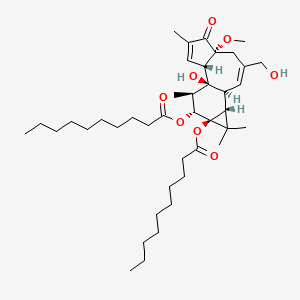
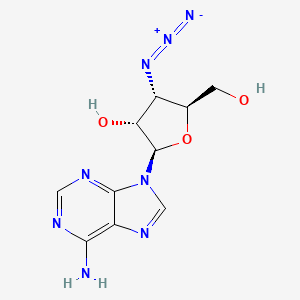
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)
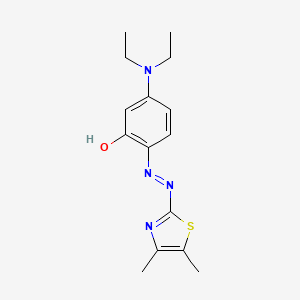
![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)
